4-Hydroxy-5-methoxy-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-5-methoxy-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the methylation of 4-hydroxy-2-methylbenzoic acid using methanol in the presence of a catalyst . The reaction conditions typically include heating the reactants under reflux to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Hydroxy-5-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-methoxy-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes, fragrances, and polymers
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-5-methoxy-2-methylbenzoic acid can be compared with similar compounds such as:
4-Methoxy-2-methylbenzoic acid: This compound is a positional isomer with similar chemical properties but different reactivity due to the position of the functional groups.
2-Hydroxy-4-methylbenzoic acid: Another isomer with distinct chemical and biological properties.
4-Hydroxy-2-methylbenzoic acid: This compound shares the hydroxyl and methyl groups but lacks the methoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties compared to its isomers.
Eigenschaften
Molekularformel |
C9H10O4 |
---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
4-hydroxy-5-methoxy-2-methylbenzoic acid |
InChI |
InChI=1S/C9H10O4/c1-5-3-7(10)8(13-2)4-6(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) |
InChI-Schlüssel |
MFGGVIUSMLTEQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.